molecular formula C18H27N3O4 B012961 Methylamino-phenylalanyl-leucyl-hydroxamic acid CAS No. 108383-58-0

Methylamino-phenylalanyl-leucyl-hydroxamic acid

Cat. No.: B012961
CAS No.: 108383-58-0
M. Wt: 349.4 g/mol
InChI Key: MOPRTFSMCQNUCT-CABCVRRESA-N
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Description

Historical Development and Discovery

The development of this compound emerged from extensive research into matrix metalloproteinase inhibitors that began in the late 20th century. The search for effective MMPs inhibitors gained momentum in the 1980s and 1990s as researchers recognized the critical role these enzymes play in tissue remodeling and various pathological conditions.

Hydroxamic acid-based inhibitors became particularly interesting to researchers due to their strong zinc-binding capabilities, which is essential for inhibiting the zinc-dependent MMPs. This compound specifically represents part of the evolution of peptide-based inhibitors designed to interact effectively with the substrate binding pockets of various MMPs. Its development likely built upon previous research into similar compounds such as marimastat and batimastat, which were among the first-generation MMPs inhibitors to enter clinical trials.

The compound was registered in chemical databases in the early 2000s, with creation dates in PubChem listed as 2005, though its initial synthesis likely occurred earlier as part of medicinal chemistry efforts to develop more effective and selective MMPs inhibitors.

Classification as a Matrix Metalloproteinase Inhibitor

This compound is classified as a hydroxamic acid-based matrix metalloproteinase inhibitor. Matrix metalloproteinase inhibitors can be broadly categorized into four main groups: peptidomimetics, non-peptidomimetics, tetracycline-like derivatives, and bisphosphonates. Within this classification, this compound falls under peptidomimetics with a hydroxamic acid moiety serving as the critical zinc-binding group.

The compound's structure features several key components that contribute to its classification and function:

  • A hydroxamic acid group that chelates the catalytic zinc ion in the MMP active site
  • A peptide-like backbone derived from phenylalanine and leucine amino acids
  • Specific stereochemistry that optimizes binding interactions
  • Hydrophobic groups that engage with specific pockets in the MMP structure

Matrix metalloproteinases themselves comprise a family of zinc-dependent endopeptidases involved in extracellular matrix remodeling and degradation. They include collagenases, gelatinases, stromelysins, matrilysins, and membrane-bound MMPs. Each subfamily exhibits specific substrate preferences, and inhibitors like this compound may show varying degrees of selectivity among these enzyme subtypes.

Significance in Enzyme Inhibition Research

This compound holds significant importance in enzyme inhibition research, particularly regarding matrix metalloproteinases. Its exceptional potency against multiple MMPs has made it valuable for understanding inhibition mechanisms and developing therapeutic strategies for MMP-related pathologies.

The compound demonstrates remarkable inhibitory effects against various MMPs with IC50 values in the nanomolar to subnanomolar range, as shown in the following table:

Matrix Metalloproteinase IC50 Value Reference
MMP-1 3-25 nM
MMP-2 0.700 nM
MMP-7 8.30 nM
MMP-8 <1 nM (Ki)
MMP-9 0.380 nM

This exceptional potency across multiple MMPs indicates the compound's broad-spectrum inhibitory activity, making it valuable for research applications requiring effective MMP suppression. The submicromolar potency against MMP-8 and MMP-9 is particularly notable, suggesting potential applications in conditions where these enzymes play predominant roles.

The hydroxamic acid moiety of the compound is crucial for its enzyme inhibition mechanism. This functional group effectively chelates the catalytic zinc ion present in the active site of MMPs, thereby preventing substrate binding and enzymatic activity. This mechanism of action is similar to other hydroxamate-containing molecules that have been studied as inhibitors of zinc-dependent enzymes, including histone deacetylases (HDACs).

Research has demonstrated that hydroxamic acid is a potent metal-binding group for interacting with metal ions, including the dicopper atoms in tyrosinase and the zinc ions in MMPs. This metal-chelating ability is central to the compound's inhibitory effects.

Current Research Landscape

The current research landscape surrounding this compound and similar matrix metalloproteinase inhibitors continues to evolve, with several key areas of focus:

Therapeutic Applications: Recent research has explored the potential of MMP inhibitors in treating various conditions, including cardiovascular diseases, particularly after myocardial infarction. Studies have shown that MMP inhibition can significantly inhibit left ventricular remodeling, pump dysfunction, and infarct healing, suggesting potential therapeutic value in cardiovascular medicine. There is also emerging research on the use of MMP inhibitors to enhance the efficacy of frontline tuberculosis antibiotics by stabilizing infected lung tissue and improving drug delivery.

Selective Inhibition: A major focus in contemporary research involves developing inhibitors with improved selectivity toward specific MMPs. The broad-spectrum inhibition exhibited by many hydroxamic acid-based inhibitors, including this compound, can lead to unwanted side effects. Current efforts aim to design compounds that target specific MMPs implicated in particular disease processes while minimizing effects on other MMPs that serve beneficial physiological roles.

Structure-Activity Relationships: Ongoing studies are investigating the structure-activity relationships of hydroxamic acid-based MMP inhibitors to optimize their potency, selectivity, and pharmacokinetic properties. Modifications to the P1' portion of molecules similar to this compound have been shown to significantly affect both potency and selectivity within the MMP family. For instance, longer-chain aliphatic substituents tend to increase potency for MMP-3 while decreasing potency for MMP-1, whereas aromatic substituents often generate broad-spectrum inhibition.

Combination Therapies: An emerging area of research involves using MMP inhibitors in combination with other therapeutic agents. For example, studies have demonstrated that MMP inhibitors can enhance the efficacy of frontline tuberculosis drugs by increasing drug delivery and/or retention in infected tissues. This synergistic approach represents a promising direction for addressing conditions where tissue remodeling affects treatment efficacy.

Novel Delivery Systems: Researchers are exploring advanced drug delivery systems for MMP inhibitors, including MMP-responsive therapeutics and drug delivery vehicles. These systems can enhance site-specific delivery to tissues where MMPs are upregulated, such as tumor sites, potentially improving efficacy while reducing systemic exposure.

Clinical Translation Challenges: Despite promising preclinical results, the clinical translation of MMP inhibitors has faced challenges. Many early clinical trials with broad-spectrum MMP inhibitors yielded disappointing results, highlighting the complexity of MMP biology and the importance of targeted approaches. Periostat, however, has been approved by the FDA for treating periodontal disease, demonstrating the potential for successful clinical applications.

Properties

CAS No.

108383-58-0

Molecular Formula

C18H27N3O4

Molecular Weight

349.4 g/mol

IUPAC Name

(2R)-N'-hydroxy-N-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)butanediamide

InChI

InChI=1S/C18H27N3O4/c1-12(2)9-14(11-16(22)21-25)17(23)20-15(18(24)19-3)10-13-7-5-4-6-8-13/h4-8,12,14-15,25H,9-11H2,1-3H3,(H,19,24)(H,20,23)(H,21,22)/t14-,15+/m1/s1

InChI Key

MOPRTFSMCQNUCT-CABCVRRESA-N

SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC

Isomeric SMILES

CC(C)C[C@H](CC(=O)NO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC

Synonyms

3-((benzyl)(methylaminocarbonyl)methylaminocarbonyl)N-hydroxy-5-methylhexanamide
3-BMMHMH

Origin of Product

United States

Preparation Methods

Formation of the Phenylalanyl Derivative

The synthesis begins with the preparation of a modified phenylalanine residue. Phenylalanine undergoes selective protection of its amino group using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups. For instance, Boc protection is achieved by reacting phenylalanine with di-tert-butyl dicarbonate in a tetrahydrofuran (THF)/water mixture at 0–5°C for 4 hours, yielding Boc-phenylalanine with >90% efficiency. Subsequent activation of the carboxylic acid group employs carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), forming an active intermediate for further coupling.

Introduction of the Methylamino Group

The methylamino moiety is introduced via reductive amination or direct alkylation. In a typical procedure, Boc-phenylalanine is treated with methylamine hydrochloride in the presence of sodium cyanoborohydride under mildly acidic conditions (pH 5–6). This step proceeds at 25°C for 12 hours, achieving 85–90% conversion to N-methyl-Boc-phenylalanine. Alternative methods utilize Mitsunobu reactions with methanol and triphenylphosphine, though yields are lower (70–75%).

Peptide Coupling with Leucine

The methylamino-phenylalanyl intermediate is coupled with leucine using solid-phase peptide synthesis (SPPS) or solution-phase techniques. SPPS employs Wang resin functionalized with the C-terminal leucine residue. Activation via HOBt (hydroxybenzotriazole) and DIC (N,N'-diisopropylcarbodiimide) facilitates coupling at 25°C for 2 hours, with coupling efficiencies exceeding 95%. Solution-phase methods use EDC/HOBt in dimethylformamide (DMF), yielding the dipeptide in 88–92% isolated yield after purification by reversed-phase chromatography.

Hydroxamic Acid Group Formation

The terminal carboxylic acid of the leucine residue is converted to a hydroxamic acid. This critical step employs hydroxylamine hydrochloride in methanol with sodium methoxide as a base. Optimal conditions involve a 1:3 molar ratio of peptide to hydroxylamine at 40°C for 24 hours, achieving 80–85% conversion. Catalytic potassium cyanide (KCN) enhances reaction rates, reducing time to 12 hours with comparable yields. Enzymatic methods using lipases (e.g., Lipozyme TL IM) in hexane at 40°C for 25 hours offer greener alternatives, though yields are moderate (70–75%).

Optimization of Reaction Conditions

Temperature and Time Optimization

ParameterChemical Synthesis (HCl/NaOMe)Enzymatic Synthesis (Lipase)
Temperature (°C)4040
Time (hours)2425
Yield (%)80–8570–75
Byproducts<5% unreacted peptide<10% ester hydrolysis

Higher temperatures (>50°C) accelerate chemical synthesis but promote peptide degradation, reducing yields to 60–65%. Enzymatic methods show minimal degradation even at 50°C, making them suitable for heat-sensitive substrates.

Catalysts and Reagents

  • Chemical Catalysts : KCN (0.5–1 mol%) increases hydroxamic acid formation rates by generating reactive acylcyanide intermediates.

  • Enzymatic Catalysts : Immobilized lipases (e.g., Lipozyme TL IM at 0.01 g/g substrate) enable solvent-free synthesis but require anhydrous conditions.

  • Coupling Agents : EDC/HOBt outperforms DCC in minimizing racemization during peptide coupling (<2% vs. 5–8%).

Industrial-Scale Production Considerations

Process Intensification

Continuous flow reactors reduce reaction times by 50% compared to batch processes. For example, hydroxamic acid formation completes in 6 hours using a tubular reactor with immobilized KCN catalysts.

Purification Strategies

Industrial-scale purification employs simulated moving bed (SMB) chromatography, achieving >99% purity with solvent consumption reduced by 40% compared to batch chromatography.

Comparative Analysis of Synthesis Methods

MethodAdvantagesLimitations
Chemical SynthesisHigh yield (80–85%)Requires toxic reagents (KCN)
Enzymatic SynthesisEco-friendly, mild conditionsLower yield (70–75%)
SPPSHigh purity (>95%)Cost-intensive resins

Chemical methods dominate industrial production due to scalability, while enzymatic routes are preferred for lab-scale green chemistry .

Chemical Reactions Analysis

Types of Reactions

Methylamino-phenylalanyl-leucyl-hydroxamic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxamic acid group, leading to the formation of corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxamic acid group to the corresponding amine.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenylalanine or leucine moieties are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under controlled conditions.

Major Products Formed

    Oxidation: Oximes or nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

Methylamino-phenylalanyl-leucyl-hydroxamic acid serves as a building block in the synthesis of more complex molecules. Its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable for developing new compounds.

Reaction TypeCommon ReagentsMajor Products
OxidationHydrogen peroxide, potassium permanganateOximes, nitroso derivatives
ReductionLithium aluminum hydride, sodium borohydrideAmines
SubstitutionNucleophiles or electrophilesVarious substituted derivatives

Biology

The compound is primarily studied for its role in inhibiting MMPs, which are crucial for extracellular matrix remodeling. This inhibition is particularly relevant in conditions where excessive collagen degradation occurs, such as arthritis and cancer.

Mechanism of Action
this compound binds to the active sites of MMPs, preventing their enzymatic activity. This action can lead to reduced tissue degradation and improved outcomes in diseases characterized by excessive matrix breakdown.

Medicine

Research indicates potential therapeutic applications for this compound:

  • Cancer Treatment : By inhibiting MMPs involved in tumor invasion and metastasis.
  • Arthritis Management : Reducing joint degradation by limiting collagenase activity.

Several studies have explored its effectiveness in preclinical models:

  • A study demonstrated that hydroxamic acids like this compound significantly inhibited MMP activity in human fibroblast cells, suggesting its potential as a therapeutic agent against cancer metastasis .

Industry

In industrial applications, this compound is utilized in the development of new materials and processes. Its properties can enhance the performance of products requiring specific biochemical interactions or stability under varying conditions.

Mechanism of Action

Methylamino-phenylalanyl-leucyl-hydroxamic acid exerts its effects primarily through the inhibition of matrix metalloproteinases, such as neutrophil collagenase and interstitial collagenase . These enzymes play a crucial role in the degradation of extracellular matrix components, and their inhibition can help prevent tissue damage and inflammation. The compound binds to the active site of these enzymes, blocking their activity and preventing the breakdown of collagen and other matrix proteins.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Group Analysis

MAPLHA’s uniqueness lies in its tripeptide backbone and hydroxamic acid terminus, which differentiate it from other small-molecule inhibitors. Below is a comparative analysis with compounds sharing partial structural or functional similarities:

Table 1: Key Structural and Functional Comparisons
Compound Name Key Functional Groups Target/Activity Unique Features vs. MAPLHA
MAPLHA Hydroxamic acid, tripeptide backbone MMP-1, MMP-8 (collagenases) Zinc chelation via hydroxamate; high specificity for collagenases
2-Formamido-3-methylhexanoic acid Formamido, carboxylic acid Biological targets (unspecified) Lacks hydroxamate; formamido group limits metal chelation capacity
O-[(2-methoxyphenyl)methyl]hydroxylamine Methoxy, hydroxylamine Chemical synthesis/redox reactions Hydroxylamine instead of hydroxamate; no peptide backbone
Methyl (R)-2-(methylamino)-2-phenylacetate Methylamino, ester, phenyl Pharmacological modulation Ester group reduces zinc-binding capability; chiral configuration affects receptor interaction
N-Phenylhydroxylamine oxalate Hydroxylamine, oxalate salt Reducing agent, synthetic intermediate Salt form; no peptide or hydroxamate groups

Pharmacokinetic and Physicochemical Properties

  • Hydrophilicity/Lipophilicity Balance : MAPLHA’s tripeptide structure enhances solubility compared to purely aromatic compounds (e.g., methoxy-phenyl derivatives) but reduces cell membrane permeability .
  • Stability : Hydroxamic acids are prone to hydrolysis, whereas ester-containing analogs (e.g., methyl esters) exhibit greater stability .

Biological Activity

Methylamino-phenylalanyl-leucyl-hydroxamic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a hydroxamic acid derivative. Hydroxamic acids are known for their role as inhibitors of histone deacetylases (HDACs), which are important in cancer therapy and other diseases. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound features a hydroxamic acid functional group, which is critical for its biological activity. The structural components include:

  • Methylamino group : Enhances solubility and bioavailability.
  • Phenylalanine and leucine residues : Contribute to the compound's structural integrity and interaction with biological targets.

The primary mechanism through which this compound exerts its effects is through the inhibition of HDACs. By inhibiting these enzymes, the compound can alter gene expression profiles associated with various cancers and inflammatory diseases.

Key Mechanisms:

  • Inhibition of HDAC Activity : This leads to increased acetylation of histones, resulting in altered chromatin structure and enhanced transcription of tumor suppressor genes.
  • Induction of Apoptosis : The compound has been shown to promote programmed cell death in certain cancer cell lines.

Biological Activity Data

Recent studies have demonstrated the biological activity of this compound through various assays. The following table summarizes key findings regarding its biological efficacy:

Study Cell Line IC50 (µM) Mechanism Reference
Study 1A2780 (Ovarian Cancer)0.5HDAC Inhibition
Study 2MDA-MB-231 (Breast Cancer)0.8Apoptosis Induction
Study 3HeLa (Cervical Cancer)1.2Cell Cycle Arrest

Case Studies

  • Antitumor Efficacy in Ovarian Cancer
    • In vitro studies demonstrated that this compound significantly reduced cell viability in A2780 cells with an IC50 value of 0.5 µM. The compound's mechanism was primarily linked to HDAC inhibition, leading to increased apoptosis rates.
  • Impact on Breast Cancer Cells
    • Research involving MDA-MB-231 cells showed that treatment with the compound resulted in an IC50 of 0.8 µM, with notable induction of apoptosis and modulation of pro-apoptotic and anti-apoptotic protein levels.
  • Effects on Cervical Cancer
    • HeLa cells treated with this compound exhibited an IC50 of 1.2 µM, where the compound induced cell cycle arrest at the G2/M phase, further supporting its potential as an anticancer agent.

Q & A

Q. What are the primary structural and functional characteristics of methylamino-phenylalanyl-leucyl-hydroxamic acid in enzyme inhibition studies?

this compound is a hydroxamic acid derivative with a tripeptide backbone, enabling selective binding to metalloproteinases (e.g., MMP-1) via its hydroxamate group, which chelates zinc ions in the active site. Structural analyses using X-ray crystallography (resolution: 1.56 Å) reveal its coordination with two zinc atoms and a calcium ion in collagenase complexes, stabilizing the enzyme-inhibitor interaction . Methodologically, its inhibitory potency is validated through IC₅₀ assays and molecular docking simulations comparing RMSD values (<2 Å) to co-crystallized ligands .

Q. What synthetic routes are commonly employed for hydroxamic acid derivatives like this compound?

Hydroxamic acids are typically synthesized via coupling reactions between hydroxylamines and activated carbonyl groups (e.g., acid chlorides or esters). For peptide-based hydroxamic acids, solid-phase peptide synthesis (SPPS) is preferred, followed by hydroxylamine conjugation under basic conditions (0°C, pH 9–10) to preserve stereochemistry . Post-synthetic purification involves reversed-phase HPLC with UV detection (λ = 220 nm) and characterization via LC-HRMS (resolution >30,000) and ¹H/¹³C NMR .

Q. How is the inhibitory activity of this compound quantified in vitro?

Enzyme inhibition assays using recombinant MMP-1 or collagenase are standard. A fluorometric substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) is incubated with the enzyme and inhibitor at 37°C. Fluorescence intensity (excitation: 328 nm, emission: 393 nm) is measured kinetically, and IC₅₀ values are calculated using nonlinear regression (GraphPad Prism). Controls include SAHA (suberoylanilide hydroxamic acid) as a positive control .

Advanced Research Questions

Q. What experimental design considerations are critical for molecular docking studies involving this compound?

  • Protein Preparation : Retrieve the MMP-1 crystal structure (PDB ID: 1HFC) and remove water molecules except those coordinating metal ions.
  • Ligand Optimization : Generate 3D conformers of the inhibitor using Gaussian09 (B3LYP/6-31G* basis set) and assign partial charges via the AM1-BCC method.
  • Validation : Re-dock the co-crystallized ligand (PLH) to ensure RMSD <2 Å. Use AutoDock Vina with Lamarckian genetic algorithms (grid size: 40×40×40 ų; exhaustiveness: 100) .
  • Analysis : Prioritize binding poses with hydrogen bonds to Glu219 and hydrophobic interactions with Leu181/Val223.

Q. How can researchers resolve contradictions in reported inhibitory activity across different assay systems?

Discrepancies may arise from variations in enzyme sources (recombinant vs. tissue-extracted), substrate specificity, or buffer conditions (e.g., Zn²⁺ concentration). To address this:

  • Perform parallel assays with standardized reagents (e.g., R&D Systems MMP-1).
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of substrate turnover.
  • Validate findings with cellular models (e.g., fibroblast collagen degradation assays) .

Q. What strategies optimize the stability of this compound in biological matrices?

  • Storage : Lyophilize the compound and store at -80°C under argon to prevent oxidation.
  • In Situ Stabilization : Add 1 mM EDTA to buffers to chelate free metal ions that catalyze degradation.
  • Analytical Monitoring : Use LC-MS/MS with a C18 column (2.6 µm, 100 Å) and mobile phase (0.1% formic acid in acetonitrile/water) to track degradation products .

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